4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde
Description
The exact mass of the compound 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)pyrazol-1-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)10-5-6-16(15-10)9-3-1-8(7-17)2-4-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMOQNXDOVWXGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2C=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172278-17-9 | |
| Record name | 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological & Application
Application Note: Trifluoromethyl Pyrazoles in Modern Anticancer Drug Discovery
Abstract : The strategic incorporation of trifluoromethyl groups into the pyrazole scaffold has created a powerful class of molecules with significant potential in anticancer drug development. This guide provides an in-depth analysis of the chemical properties, key anticancer mechanisms, and validated experimental protocols for the evaluation of novel trifluoromethyl pyrazole analogs. We will explore their roles as kinase inhibitors and apoptosis inducers, offering detailed, step-by-step methodologies for cytotoxicity and target engagement assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged chemical motif in oncology.
Introduction: The Strategic Advantage of the Trifluoromethyl Pyrazole Scaffold
The convergence of the pyrazole ring, a "privileged scaffold" in medicinal chemistry, with the trifluoromethyl (CF3) group has yielded compounds with remarkable therapeutic properties. This combination addresses several key challenges in drug design, including potency, selectivity, and metabolic stability.
1.1 The Pyrazole Core: A Versatile Scaffold The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many approved drugs.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to interact with a wide array of biological targets. In oncology, pyrazole derivatives have been successfully developed as inhibitors of critical signaling proteins like kinases and enzymes involved in cell cycle regulation.[1][2]
1.2 The Trifluoromethyl Group (CF3): Enhancing Drug-like Properties The introduction of a CF3 group can dramatically improve a molecule's pharmacological profile.[3] Key advantages include:
-
Increased Metabolic Stability : The strong carbon-fluorine bond resists metabolic degradation by cytochrome P450 enzymes, prolonging the drug's half-life.
-
Enhanced Lipophilicity : The CF3 group increases the molecule's ability to cross cellular membranes, improving bioavailability and cell penetration.[4]
-
Improved Binding Affinity : The strong electron-withdrawing nature of the CF3 group can alter the electronic properties of the pyrazole ring, leading to stronger and more selective interactions with target proteins.
1.3 Synergy: A Powerhouse for Anticancer Drug Design The combination of these two moieties is exemplified by the well-known drug Celecoxib, a selective COX-2 inhibitor that also exhibits significant anticancer properties through various mechanisms.[5][6] The trifluoromethyl pyrazole core provides a rigid and stable framework for creating potent and selective inhibitors of cancer-related targets.[7]
Key Anticancer Mechanisms of Trifluoromethyl Pyrazoles
Trifluoromethyl pyrazole derivatives exert their anticancer effects through multiple, often overlapping, mechanisms. Understanding these pathways is crucial for designing effective screening funnels and interpreting experimental data.
2.1 Inhibition of Key Signaling Kinases Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Pyrazole-based compounds are prominent in kinase inhibitor drug discovery.[1][8] Trifluoromethyl pyrazoles have been shown to target several key oncogenic kinases:
-
RAF Kinases : As central components of the MAPK/ERK signaling pathway, which governs cell proliferation and survival, RAF kinases are a major target.
-
VEGFR (Vascular Endothelial Growth Factor Receptor) : By inhibiting VEGFR, these compounds can block angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2]
-
c-Met : This receptor tyrosine kinase is often overexpressed in various cancers and is associated with metastasis and poor prognosis.
The diagram below illustrates a simplified representation of a kinase signaling pathway often targeted by these inhibitors.
Caption: Fig 1: Kinase Inhibition Pathway
2.2 Induction of Apoptosis Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many trifluoromethyl pyrazole compounds, including Celecoxib and its derivatives, can induce apoptosis through both COX-2 dependent and independent pathways.[9][10] Mechanisms include:
-
Modulation of Bcl-2 Family Proteins : These compounds can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction and caspase activation.[9]
-
Cell Cycle Arrest : By interfering with cell cycle checkpoints, often at the G2/M phase, these agents can prevent cancer cells from dividing and trigger apoptosis.[2][11]
2.3 Inhibition of Tubulin Polymerization The microtubule network is essential for cell division, and disrupting it is a validated anticancer strategy.[12] Certain trifluoromethyl pyrazole hybrids have been designed as tubulin polymerization inhibitors.[13][14] These compounds bind to tubulin, preventing the formation of the mitotic spindle, which leads to cell cycle arrest and subsequent cell death.[11][13]
Protocol: In Vitro Evaluation of Novel Trifluoromethyl Pyrazole Analogs
A systematic in vitro evaluation is the first step in characterizing the anticancer potential of newly synthesized compounds.[15] This section provides a validated workflow and detailed protocols for primary screening.
3.1 Workflow Overview The following workflow provides a logical progression from broad cytotoxicity screening to more specific mechanism-of-action studies.
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Celecoxib and Bcl-2: emerging possibilities for anticancer drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iv.iiarjournals.org [iv.iiarjournals.org]
Application Note: High-Resolution Mass Spectrometry for the Characterization of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde
Abstract
This document provides a comprehensive guide and detailed protocol for the analysis of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound, featuring a trifluoromethyl-substituted pyrazole linked to a benzaldehyde moiety, is representative of a class of molecules with significant interest in pharmaceutical and agrochemical development. The trifluoromethyl group enhances metabolic stability, while the pyrazole and benzaldehyde components offer sites for further chemical modification. Accurate mass measurement and structural elucidation are critical for quality control, metabolism studies, and regulatory compliance. This guide details an expert-developed methodology, from sample preparation to data interpretation, emphasizing the scientific rationale behind key procedural steps to ensure robust and reproducible results.
Introduction and Analyte Overview
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde is a heterocyclic aromatic aldehyde with increasing relevance in synthetic chemistry. Its structural features—a stable trifluoromethyl group, an aromatic pyrazole ring, and a reactive aldehyde function—make it a valuable building block. Mass spectrometry is an indispensable tool for the analysis of such small molecules, offering high sensitivity and specificity for both quantification and structural confirmation.[1][2] This application note describes a method optimized for a high-resolution mass spectrometer, providing the accuracy needed to confirm elemental composition and elucidate fragmentation pathways.
Analyte Chemical Properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₇F₃N₂O |
| Average Molecular Weight | 240.18 g/mol |
| Monoisotopic Mass | 240.05105 Da |
| Predicted [M+H]⁺ | 241.05887 Da |
Scientific Rationale: Method Development Strategy
The analytical method was designed based on the physicochemical properties of the analyte.
-
Chromatography: A reversed-phase C18 column was selected due to the non-polar nature of the aromatic rings. This provides excellent retention and peak shape for this class of compounds. A gradient elution with acetonitrile is employed to ensure efficient elution and separation from potential impurities.
-
Ionization: Electrospray ionization (ESI) is the chosen technique as it is a soft ionization method well-suited for polar and moderately polar small molecules, minimizing in-source fragmentation and preserving the molecular ion.[3] The protocol recommends testing in both positive and negative ion modes, although the presence of the nitrogen atoms in the pyrazole ring suggests strong proton affinity, making positive mode ([M+H]⁺) the most likely candidate for high sensitivity. The addition of formic acid to the mobile phase is critical to promote protonation and enhance the signal in positive ion mode.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended.[4] Full scan mode is used for initial identification of the precursor ion, confirming its mass with high accuracy (<5 ppm). Subsequently, tandem MS (MS/MS) with collision-induced dissociation (CID) is used to generate characteristic fragment ions, providing a structural fingerprint of the molecule.
Experimental Workflow
The overall experimental process is designed to be systematic and reproducible. It begins with precise sample preparation, followed by optimized LC-MS analysis, and concludes with thorough data interpretation.
Caption: Overall workflow for the analysis of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde.
Detailed Protocols
Sample Preparation Protocol
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde standard. Dissolve in 1.0 mL of LC-MS grade acetonitrile in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with acetonitrile to achieve a final concentration of 1 µg/mL.
-
Final Preparation: Transfer the working solution into an appropriate autosampler vial for LC-MS analysis.
LC-MS/MS Instrumental Protocol
| Parameter | Recommended Setting | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC System | Provides the necessary separation efficiency. |
| Column | C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm) | Optimal for retaining and separating aromatic small molecules.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase; formic acid aids in protonation. |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes | A standard gradient to elute compounds of moderate polarity. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure efficient ionization.[5] |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Standard volume to avoid column overloading. |
| Ion Source | Electrospray Ionization (ESI) | Standard for this class of molecules. |
| Polarity | Positive (and Negative for comparison) | Positive mode is expected to yield the highest signal. |
| Scan Mode 1 | Full Scan (MS1) | To detect the [M+H]⁺ precursor ion. |
| Mass Range | m/z 50 - 500 | Covers the mass of the analyte and expected fragments. |
| Scan Mode 2 | Tandem MS (dd-MS² or PRM) | To generate fragment ions for structural confirmation. |
| Precursor Ion | m/z 241.06 | The target protonated molecule for fragmentation. |
| Collision Energy | Stepped (e.g., 15, 30, 45 eV) | Using multiple energies ensures a wide range of fragments are observed. |
Expected Results and Data Interpretation
Precursor Ion Identification
In positive ESI mode, the analyte is expected to be detected as its protonated form, [M+H]⁺. Using a high-resolution instrument, the measured mass should be within 5 ppm of the theoretical exact mass.
| Ion Species | Theoretical m/z |
| [M+H]⁺ | 241.05887 |
| [M+Na]⁺ | 263.04082 |
Predicted Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 241.06 is predicted to yield several characteristic fragment ions. The fragmentation pattern is influenced by the different functional groups: the benzaldehyde moiety and the trifluoromethyl-pyrazole ring. Cleavage of bonds adjacent to carbonyl groups and within heterocyclic rings are common fragmentation pathways.[6][7]
Key Predicted Fragmentation Pathways:
-
Loss of Carbon Monoxide (CO): A characteristic fragmentation of benzaldehydes involves the loss of CO from the formyl group.[8] This would result in a significant fragment ion.
-
Cleavage of the Phenyl-Pyrazole Bond: The single bond connecting the two aromatic rings can cleave, leading to ions representing either the benzaldehyde portion or the trifluoromethyl-pyrazole portion.
-
Pyrazole Ring Fragmentation: Pyrazole rings can undergo cleavage, often involving the loss of stable neutral molecules like HCN.[6]
| Predicted Fragment m/z | Proposed Structure / Neutral Loss | Description |
| 213.0639 | [M+H-CO]⁺ | Loss of carbon monoxide from the aldehyde group. |
| 145.0396 | [C₇H₄F₃N₂]⁺ | Represents the protonated trifluoromethyl-pyrazole moiety after phenyl-N bond cleavage. |
| 105.0335 | [C₇H₅O]⁺ | Represents the benzoyl cation after phenyl-N bond cleavage. |
| 77.0386 | [C₆H₅]⁺ | Phenyl cation resulting from the loss of CO from the benzoyl cation. |
digraph "Fragmentation_Pathway" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];// Node Definitions parent [label="Precursor Ion\n[C₁₁H₈F₃N₂O]⁺\nm/z 241.06", fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag1 [label="Fragment\n[C₁₀H₈F₃N₂]⁺\nm/z 213.06", fillcolor="#EA4335", fontcolor="#FFFFFF"]; frag2 [label="Fragment\n[C₇H₅O]⁺\nm/z 105.03", fillcolor="#FBBC05", fontcolor="#202124"]; frag3 [label="Fragment\n[C₇H₄F₃N₂]⁺\nm/z 145.04", fillcolor="#FBBC05", fontcolor="#202124"]; frag4 [label="Fragment\n[C₆H₅]⁺\nm/z 77.04", fillcolor="#34A853", fontcolor="#FFFFFF"]; // Edge Definitions parent -> frag1 [label="- CO", color="#5F6368", fontcolor="#202124"]; parent -> frag2 [label="- C₄H₃F₃N₂", color="#5F6368", fontcolor="#202124"]; parent -> frag3 [label="- C₇H₅O", color="#5F6368", fontcolor="#202124"]; frag2 -> frag4 [label="- CO", color="#5F6368", fontcolor="#202124"];
}
Caption: Predicted MS/MS fragmentation pathway for 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable framework for the analysis of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde. By combining high-efficiency liquid chromatography with high-resolution mass spectrometry, this protocol enables confident identification and structural confirmation of the target analyte. The outlined procedures and expected fragmentation data serve as a valuable resource for researchers in pharmaceutical and related industries, facilitating quality control, metabolic profiling, and the advancement of drug discovery programs. The principles described herein are broadly applicable to the analysis of other small molecules with similar structural motifs.
References
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Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health (NIH). [Link]
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
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Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]
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Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Journal of Chemical Education. [Link]
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Application of LCMS in small-molecule drug development. Drug Target Review. [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]
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Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. National Institutes of Health (NIH). [Link]
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Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]
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4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzene-1-(
ngcontent-ng-c1703228563="" class="ng-star-inserted">2H_2)sulfonamide. PubChem. [Link] -
C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. Doc Brown's Chemistry. [Link]
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LC-MS/MS Method Development for Drug Analysis. YouTube. [Link]
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Thermal-Desorption Proton-Transfer-Reaction Quadruple-Interface Time-of-Flight Mass Spectrometry: Online Analysis of Organic Aerosol Using Single-Component Particles. AGU Publications. [Link]
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4-Hydroxy-3-(trifluoromethyl)benzaldehyde. PubChem. [Link]
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Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. [Link]
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Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. JoVE. [Link]
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Benzaldehyde, 4-(trifluoromethyl)-. NIST WebBook. [Link]
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Mass spectrum (A) and parallel measurement (B) results of benzaldehyde. ResearchGate. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Definitive Purity Assessment of Substituted Pyrazoles: An Integrated Analytical Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The purity of these active pharmaceutical ingredients (APIs) is not merely a quality metric but a critical determinant of safety and efficacy. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization of impurities.[1][2] This application note presents a comprehensive, integrated strategy for the purity assessment of substituted pyrazoles, leveraging a suite of orthogonal analytical techniques. We delve into the causality behind experimental choices, providing detailed protocols for the primary chromatographic methods and explaining the synergistic role of spectroscopic and thermal analyses for a complete and trustworthy purity profile.
The Imperative for a Multi-Modal Purity Analysis
The assessment of a substituted pyrazole's purity is a multifaceted challenge. Impurities can range from structurally similar isomers and by-products from synthesis to degradation products, residual solvents, and inorganic contaminants.[3] No single analytical technique can reliably detect and quantify this diverse array of potential impurities. Therefore, an orthogonal approach, utilizing methods with different chemical and physical separation principles, is essential for a comprehensive evaluation. This strategy is foundational to building a robust data package for regulatory submission and ensuring patient safety.
The overall strategy involves using a primary separation technique, typically High-Performance Liquid Chromatography (HPLC), for initial detection and quantification, followed by a range of complementary methods to identify, characterize, and quantify impurities that may be missed or poorly resolved by the primary method.
Caption: Integrated workflow for pyrazole purity assessment.
The Workhorse: High-Performance Liquid Chromatography (HPLC)
Reverse-Phase HPLC (RP-HPLC) is the cornerstone of purity analysis for most substituted pyrazoles due to its versatility, high resolution, and suitability for the polarity range of these compounds.[4][5] The method separates the main pyrazole component from its non-volatile organic impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
-
Column Chemistry (Stationary Phase): A C18 (octadecylsilane) column is the universal starting point. Its hydrophobic nature provides effective retention for a wide range of pyrazole derivatives. The choice of end-capping is crucial; a well-end-capped column minimizes peak tailing for the basic nitrogen atoms in the pyrazole ring by shielding residual silanols.
-
Mobile Phase: A combination of an aqueous buffer (or water with an acid modifier) and an organic solvent (typically acetonitrile or methanol) is used.
-
Acid Modifier (e.g., 0.1% Trifluoroacetic Acid or Formic Acid): This is critical for good peak shape. It protonates the basic pyrazole nitrogens, ensuring a single ionic form and preventing interactions with residual silanols on the column, which would otherwise cause significant tailing.[4]
-
Organic Solvent: Acetonitrile is often preferred over methanol as it generally provides lower backpressure and better peak efficiency for many heterocyclic compounds.
-
-
Detector: A Photodiode Array (PDA) detector is superior to a simple UV detector. It acquires spectra across a range of wavelengths simultaneously, which helps in peak tracking during method development, assessing peak purity, and selecting the optimal wavelength for quantification where both the API and all impurities have adequate response.
Caption: Logical flow for developing an HPLC purity method.
This protocol outlines the steps to develop and validate a stability-indicating RP-HPLC method for a novel substituted pyrazole, in accordance with ICH guidelines.[6][7]
1. Initial Method Development:
- Sample Preparation: Dissolve the pyrazole sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~0.5-1.0 mg/mL.
- Chromatographic System:
- Column: Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[4]
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Flow Rate: 1.0 mL/min.[5]
- Column Temperature: 25 °C.[5]
- Injection Volume: 5 µL.[5]
- PDA Detection: 200-400 nm, with quantification at a suitable wavelength (e.g., 237 nm or 254 nm).[8]
- Gradient Scouting: Start with a broad linear gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the main peak and the number of impurities present.
- Gradient Optimization: Adjust the gradient slope to achieve a resolution (Rs) of >1.5 between the main peak and the closest eluting impurity.
2. Forced Degradation (Specificity):
- To ensure the method is "stability-indicating," subject the pyrazole sample to stress conditions (acidic, basic, oxidative, thermal, photolytic) to generate degradation products.
- Analyze the stressed samples. The method is specific if the degradation products are resolved from the main peak and from each other, and the peak purity analysis of the main peak passes.
3. Method Validation (per ICH Q2(R2)): [6][9]
- System Suitability: Before each run, inject a standard solution to verify that the system meets predefined criteria (e.g., tailing factor < 1.5, theoretical plates > 2000).
- Linearity: Prepare a series of solutions of the pyrazole reference standard over a range (e.g., LOQ to 150% of the target concentration). Plot peak area vs. concentration and confirm the correlation coefficient (r²) is ≥ 0.998.[4]
- Accuracy (% Recovery): Analyze samples spiked with known amounts of the pyrazole standard at different levels (e.g., 50%, 100%, 150%). Recovery should typically be within 98.0-102.0%.
- Precision (Repeatability & Intermediate Precision):
- Repeatability: Analyze multiple preparations of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 1.0%.
- Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD should meet predefined criteria.
- Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine experimentally or by calculation (e.g., based on signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ).[5] Confirm that the LOQ concentration can be measured with acceptable accuracy and precision.
- Robustness: Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2) and confirm that the results remain unaffected.
| Validation Parameter | Typical Acceptance Criteria (for Assay & Purity) | ICH Guideline Reference |
| Specificity | Peak purity index > 0.999; degradants resolved from API (Rs > 1.5) | ICH Q2(R2)[6][9] |
| Linearity | Correlation Coefficient (r²) ≥ 0.998 | ICH Q2(R2)[6][9] |
| Range | e.g., 80% to 120% of assay concentration | ICH Q2(R2)[6][9] |
| Accuracy | 98.0% - 102.0% recovery for assay | ICH Q2(R2)[6][9] |
| Precision (RSD) | Repeatability ≤ 1.0%; Intermediate Precision ≤ 2.0% | ICH Q2(R2)[6][9] |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | ICH Q2(R2)[6][9] |
| LOQ | Signal-to-Noise Ratio ≥ 10:1; acceptable accuracy & precision | ICH Q2(R2)[6][9] |
| Robustness | System suitability passes; results are not significantly impacted | ICH Q2(R2)[6][9] |
If the substituted pyrazole is chiral, assessing enantiomeric purity is mandatory. This requires specialized chiral HPLC.
-
Principle: Enantiomers have identical physical properties in a non-chiral environment, but can be separated on a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Lux cellulose or amylose) are highly effective for pyrazole derivatives.[10][11]
-
Methodology: Method development involves screening different CSPs and mobile phases (normal phase, polar organic, or reversed-phase) to find conditions that provide baseline separation of the two enantiomers.[12] Validation is then performed similarly to the achiral method, focusing on the quantification of the unwanted enantiomer.
Complementary Analytical Techniques
While HPLC is primary, it cannot provide a complete picture alone. The following techniques are essential for a comprehensive purity profile.
-
Application: GC is the method of choice for analyzing volatile organic impurities and, critically, for quantifying residual solvents from the manufacturing process, as mandated by ICH Q3C.[1] Some thermally stable, non-polar pyrazoles can also be analyzed directly.
-
Why it's Orthogonal: GC separates based on boiling point and volatility, a fundamentally different principle than the polarity-based separation of RP-HPLC.
-
Protocol Outline: Headspace GC-MS for Residual Solvents
-
Sample Preparation: Accurately weigh the pyrazole sample into a headspace vial and dissolve in a high-boiling point solvent (e.g., DMSO). Add an internal standard.
-
Incubation: Heat the vial in the headspace autosampler to partition the volatile solvents into the gas phase.
-
Injection: Automatically inject a sample of the headspace gas into the GC.
-
Separation: Use a capillary column (e.g., DB-624) to separate the solvents.
-
Detection: Use a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification of any unknown volatile peaks.[13]
-
When an unknown impurity is detected by HPLC or GC, its structure must be elucidated as per ICH Q3A/Q3B guidelines.[3][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.[15]
-
Expertise: 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments provide detailed information about the chemical environment of each atom, allowing for the complete structural assignment of an unknown impurity, especially for distinguishing between positional isomers which may have identical mass.[16][17][18]
-
Trustworthiness: Quantitative NMR (qNMR) can determine the purity of a substance without needing a reference standard of the same compound, by comparing the integral of an analyte proton signal to that of a certified internal standard of known purity.
-
-
Mass Spectrometry (MS):
-
Expertise: When coupled with HPLC (LC-MS) or GC (GC-MS), MS provides the molecular weight of impurities as they elute. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula of an impurity, which significantly narrows down the possible structures.
-
Thermal methods provide information on the solid-state properties of the pyrazole API.
-
Differential Scanning Calorimetry (DSC):
-
Application: For highly crystalline ( >99%) substances, DSC can determine absolute purity with very high sensitivity (±0.01%).
-
Principle: Based on the Van't Hoff equation, impurities depress and broaden the melting point of a substance. The DSC software can analyze the shape of the melting endotherm to calculate the mole percent of impurities. This provides an excellent orthogonal check on the purity value determined by chromatography.
-
-
Thermogravimetric Analysis (TGA):
-
Application: TGA measures the change in mass of a sample as a function of temperature.[19]
-
Expertise: It is used to quantify the amount of residual water, solvents (loss on drying), and non-volatile inorganic impurities (residue on ignition) in the API sample.[20][21] This data is critical for calculating the final, corrected purity value.
-
Integrated Strategy for Impurity Identification
A systematic approach is required when an unknown impurity is detected above the identification threshold (typically ≥0.10% as per ICH guidelines).[1]
Caption: Decision tree for identifying unknown impurities.
Conclusion
The robust purity assessment of a substituted pyrazole API is a non-negotiable aspect of drug development. It relies not on a single measurement but on the intelligent and synergistic application of orthogonal analytical techniques. A well-validated RP-HPLC method serves as the foundation for detecting and quantifying organic impurities. This is complemented by GC-MS for volatile components, thermal analysis for solid-state purity and non-volatile residues, and powerful spectroscopic techniques like NMR and HRMS for the definitive identification of unknown structures. Following this integrated and scientifically-grounded approach ensures a comprehensive understanding of the API's purity profile, satisfying regulatory requirements and ultimately safeguarding patient health.
References
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). National Institutes of Health (NIH). [Link]
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2012). ResearchGate. [Link]
-
Q 3 B (R2) Impurities in New Drug Products. (n.d.). European Medicines Agency (EMA). [Link]
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Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. (2010). ResearchGate. [Link]
-
ICH Q2(R2) Validation of analytical procedures. (2023). European Medicines Agency (EMA). [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Publications. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). ijcpa.in. [Link]
-
Characterization of Pharmaceutical Materials by Thermal Analysis. (n.d.). TA Instruments. [Link]
-
Structure Elucidation of a Pyrazolo[14][18]pyran Derivative by NMR Spectroscopy. (2007). National Institutes of Health (NIH). [Link]
-
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase. (2022). Oxford Academic. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). National Institutes of Health (NIH). [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ema.europa.eu. [Link]
-
Thermal analysis methods for pharmacopoeial materials. (1989). PubMed. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ema.europa.eu. [Link]
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023). ResearchGate. [Link]
-
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). Semantic Scholar. [Link]
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
-
Q2(R2) Validation of Analytical Procedures. (2023). Food and Drug Administration (FDA). [Link]
- Method for purifying pyrazoles. (2011).
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). JOCPR. [Link]
-
TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2024). resolvemass.com. [Link]
-
Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. (2004). PubMed. [Link]
-
Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025). mca.gm. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2023). ResearchGate. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (2024). IntuitionLabs. [Link]
-
Design and synthesis of 2-pyrazoline derivatives. (2014). Scholars Research Library. [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2014). ResearchGate. [Link]
-
Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024). en.mettlertoledo.com. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). Chromatography Online. [Link]
-
Quality Guidelines. (n.d.). ICH. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (2020). Paper Publications. [Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (2024). onlinelibrary.wiley.com. [Link]
-
The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2024). AZoM. [Link]
-
The validation of analytical methods for drug substances and drug products in UK pharmaceutical laboratories. (1998). PubMed. [Link]
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- 2. mca.gm [mca.gm]
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- 12. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. ema.europa.eu [ema.europa.eu]
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- 16. mdpi.com [mdpi.com]
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- 20. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde
Welcome to the technical support center for the purification of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.
Introduction
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the trifluoromethyl group and the pyrazole moiety can introduce specific challenges in purification. This guide offers a structured approach to troubleshooting common issues encountered during the purification of this compound, focusing on the principles behind the recommended techniques to empower you to adapt and optimize these methods for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde?
A1: The impurity profile largely depends on the synthetic route. However, common impurities can include:
-
Regioisomers: The reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of regioisomers. In this case, you might have the 5-(trifluoromethyl) isomer as a significant impurity.
-
Unreacted Starting Materials: Incomplete reactions can leave behind 4-formylphenylhydrazine or the trifluoromethylated carbonyl compound.
-
Side Products from the Aldehyde Group: The benzaldehyde moiety can undergo oxidation to the corresponding carboxylic acid (4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid) or reduction to the benzyl alcohol. Aldol condensation products are also a possibility under certain conditions.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Q2: My crude product is a dark oil/gum. How should I proceed with purification?
A2: An oily or gummy crude product often indicates the presence of significant impurities or residual solvent. Before attempting column chromatography or recrystallization, it is advisable to:
-
Triturate the crude material: Use a non-polar solvent in which the desired product has low solubility, such as hexanes or diethyl ether. This can help to solidify the product and remove some of the more non-polar impurities.
-
Perform a solvent-solvent extraction: If the product is soluble in an organic solvent like ethyl acetate or dichloromethane, you can perform aqueous washes to remove water-soluble impurities. A wash with a saturated sodium bicarbonate solution can help remove any acidic impurities, such as the corresponding carboxylic acid.
Q3: I am seeing co-elution of my product with an impurity during column chromatography. What can I do?
A3: Co-elution is a common challenge. Here are several strategies to improve separation:
-
Optimize the solvent system: A slight change in the polarity of the eluent can significantly impact separation. Try a different solvent system altogether (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol).
-
Use a shallower gradient: A slower, more gradual increase in the polar solvent concentration can improve resolution between closely eluting compounds.
-
Change the stationary phase: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).
-
Double column chromatography: For very challenging separations, running a second column on the partially purified material with a different solvent system can be effective.[1]
Troubleshooting Guide: Purification Techniques
Column Chromatography
Column chromatography is a primary method for purifying 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde.
Workflow for Column Chromatography Setup
Caption: Workflow for Column Chromatography Purification.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, effective for moderately polar compounds. |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 30%) | Good starting point for separating aromatic compounds. The gradient helps to elute impurities with different polarities separately from the product. |
| Alternative Mobile Phases | Dichloromethane/Methanol, Toluene/Acetone | Useful if separation is poor with ethyl acetate/hexanes. |
| Sample Loading | Dry loading or minimal volume of a polar solvent (e.g., dichloromethane) | Prevents band broadening and improves separation. |
Troubleshooting Common Column Chromatography Issues:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is not eluting | Solvent system is not polar enough. | Gradually increase the polarity of the eluent. If the product is very polar, a switch to a more polar solvent system like dichloromethane/methanol may be necessary. |
| Product elutes with the solvent front | Solvent system is too polar. | Start with a much less polar solvent system (e.g., 100% hexanes or 2% ethyl acetate in hexanes). |
| Poor separation (overlapping bands) | Inappropriate solvent system; column overloaded; bands are not level. | Re-evaluate the solvent system with TLC. Use less crude material. Ensure careful sample loading. |
| Streaking or tailing of the product band | Compound is acidic or basic and interacting strongly with the silica gel; compound is sparingly soluble in the eluent. | Add a small amount of a modifier to the eluent (e.g., 0.5% triethylamine for basic compounds, or 0.5% acetic acid for acidic compounds). Choose a solvent system that better solubilizes the compound. |
Recrystallization
Recrystallization is an excellent final purification step to obtain highly pure, crystalline 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde.
Sources
Validation & Comparative
A Comparative Guide to the Potency of Pyrazole-Based Kinase Inhibitors
The pyrazole scaffold represents a cornerstone in modern medicinal chemistry, particularly in the rational design of kinase inhibitors. Its unique structural and electronic properties allow for versatile interactions within the ATP-binding pocket of various kinases, making it a privileged structure in numerous FDA-approved drugs. This guide provides a comparative analysis of the potency of prominent pyrazole-based kinase inhibitors, supported by experimental data and detailed methodologies for assessing their activity. We will delve into the causality behind experimental choices and provide a framework for the self-validating assessment of inhibitor performance.
The Rationale for Pyrazole Scaffolds in Kinase Inhibition
Kinases play a pivotal role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major class of drug targets. The pyrazole ring system is particularly adept at forming key hydrogen bonds with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition. Furthermore, the substituent points on the pyrazole ring allow for fine-tuning of selectivity and pharmacokinetic properties.
Methodology for Determining Kinase Inhibitor Potency: A Luminescence-Based Assay
To quantitatively compare the potency of different inhibitors, a robust and reproducible assay is paramount. The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. This method is a self-validating system as the amount of luminescent signal is directly proportional to kinase activity.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol outlines the steps for determining the IC50 value of a pyrazole-based inhibitor against a specific kinase. The IC50 is the concentration of an inhibitor at which 50% of the kinase activity is inhibited.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable buffer containing Tris-HCl, MgCl2, and DTT. The exact concentrations may vary depending on the specific kinase being assayed.
- ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be close to the Km value for the specific kinase to ensure competitive inhibition is accurately measured.
- Substrate Solution: Dissolve the appropriate peptide or protein substrate in the kinase buffer.
- Kinase Solution: Dilute the kinase enzyme to the desired concentration in the kinase buffer. The concentration should be chosen to ensure the reaction is in the linear range.
- Inhibitor Dilution Series: Prepare a serial dilution of the pyrazole-based inhibitor in DMSO, followed by a further dilution in kinase buffer.
2. Kinase Reaction:
- Add 5 µL of the inhibitor dilution to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.
- Add 10 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
- Initiate the kinase reaction by adding 10 µL of a solution containing both ATP and the substrate.
- Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized for different kinases.
3. ADP Detection:
- Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add 50 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will generate a luminescent signal in the presence of ADP.
- Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
4. Data Acquisition and Analysis:
- Measure the luminescence using a plate reader.
- The data is then analyzed by plotting the luminescence signal against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Workflow for Kinase Inhibitor Potency Assessment
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
Comparative Analysis of Pyrazole-Based Kinase Inhibitor Potency
The following table provides a comparative overview of the potency of several well-characterized pyrazole-based kinase inhibitors against their primary targets. This data has been curated from peer-reviewed scientific literature.
| Inhibitor | Chemical Structure | Target Kinase(s) | IC50 (nM) | Reference |
| Ruxolitinib | JAK1JAK2 | 3.32.8 | ||
| Sunitinib | VEGFR2PDGFRβ | 98 | ||
| Crizotinib | ALKc-MET | 248 | ||
| Pazopanib | VEGFR1VEGFR2VEGFR3 | 103047 | ||
| Entrectinib | TRKATRKBTRKCROS1 | 1.70.10.10.2 |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
Signaling Pathway Context: Ruxolitinib and the JAK-STAT Pathway
To understand the biological impact of these inhibitors, it is crucial to consider the signaling pathways they modulate. Ruxolitinib, for example, is a potent inhibitor of Janus kinases (JAKs), which are central to the JAK-STAT signaling pathway. This pathway is critical for the regulation of immune responses and hematopoiesis.
Caption: The inhibitory action of Ruxolitinib on the JAK-STAT signaling pathway.
By inhibiting JAK1 and JAK2, Ruxolitinib effectively blocks the downstream phosphorylation and activation of STAT proteins, preventing their translocation to the nucleus and subsequent modulation of gene transcription. This mechanism underlies its therapeutic efficacy in myelofibrosis and polycythemia vera, diseases characterized by overactive JAK-STAT signaling.
Conclusion
The pyrazole scaffold is a versatile and highly effective core for the design of potent and selective kinase inhibitors. The comparative analysis presented here highlights the diverse range of kinases that can be targeted by this class of compounds. A thorough understanding of the methodologies for potency determination, coupled with an appreciation for the biological context of the targeted signaling pathways, is essential for the successful development of novel pyrazole-based therapeutics. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery.
References
-
Title: Ruxolitinib: a new JAK1/2 inhibitor for the treatment of myelofibrosis. Source: Drugs of today (Barcelona, Spain : 1998) URL: [Link]
-
Title: Sunitinib: a multitargeted receptor tyrosine kinase inhibitor. Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Crizotinib in ROS1-rearranged non-small-cell lung cancer. Source: The New England journal of medicine URL: [Link]
-
Title: Pazopanib, a new multikinase angiogenesis inhibitor, in refractory solid tumors. Source: The Oncologist URL: [Link]
-
Title: Entrectinib: a new drug for tumors with NTRK, ROS1, and ALK fusions. Source: Journal of experimental & clinical cancer research : CR URL: [Link]
A Senior Application Scientist's Guide to In Vitro Anticancer Activity Assays for Pyrazole Derivatives
Introduction: The Ascendancy of Pyrazole Scaffolds in Oncology Research
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents what medicinal chemists refer to as a "privileged scaffold." Its unique chemical architecture confers a broad spectrum of pharmacological activities, making it a cornerstone in the design of potent and selective anticancer agents.[1] In recent years, an extensive array of pyrazole derivatives has been synthesized and evaluated, demonstrating remarkable efficacy against various cancer cell lines.[1][2] These compounds exert their anticancer effects through diverse mechanisms, interacting with critical cellular targets such as cyclin-dependent kinases (CDKs), tubulin, epidermal growth factor receptor (EGFR), and various signaling pathway components.[1][3][4]
The journey from a newly synthesized pyrazole derivative to a potential clinical candidate is rigorous. The foundational step in this process is a comprehensive in vitro evaluation to determine a compound's cytotoxic potential and elucidate its mechanism of action. This guide provides an in-depth comparison of essential assays, moving from broad cytotoxicity screening to nuanced mechanistic studies. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental choices to ensure a robust and insightful evaluation of novel pyrazole-based therapeutic agents.
Section 1: The First Line of Inquiry: Foundational Cytotoxicity Screening
The initial goal is to answer a fundamental question: Does the pyrazole derivative kill or inhibit the growth of cancer cells? High-throughput, reliable, and cost-effective assays are paramount at this stage. Here, we compare two industry-standard colorimetric assays: the MTT and the Sulforhodamine B (SRB) assay.
The MTT Assay: A Measure of Metabolic Vigor
The MTT assay is a cornerstone for assessing cell viability and proliferation. Its ubiquity in drug discovery is a testament to its simplicity and amenability to high-throughput screening formats.[5]
Principle of Causality: This assay hinges on the principle that viable, metabolically active cells possess functional mitochondrial dehydrogenase enzymes. These enzymes cleave the tetrazolium ring of the yellow, water-soluble reagent MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it into an insoluble purple formazan product.[5][6] The quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of living cells.[5] Therefore, a reduction in the purple signal in treated cells compared to untreated controls indicates a loss of viability.
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT cell viability assay.
Detailed Experimental Protocol: MTT Assay
-
Cell Plating: Seed cells into a 96-well flat-bottomed plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.[6] Incubate for 18-24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO diluted to the highest concentration used for the compounds) and a no-cell background control.
-
Incubation: Expose the cells to the compounds for a duration relevant to the drug's expected mechanism, typically 24 to 72 hours.[7]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[6]
-
Formazan Development: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[6] A visible purple precipitate should appear in the viable cells.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well.[6]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570-590 nm using a microplate spectrophotometer.
The SRB Assay: A Measure of Cellular Biomass
The Sulforhodamine B (SRB) assay is an alternative and equally robust method developed by the National Cancer Institute for its drug screening program.[8] It quantifies cell density based on total cellular protein content.
Principle of Causality: The SRB assay relies on the ability of the bright-pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins that have been fixed with trichloroacetic acid (TCA).[9] After washing away unbound dye, the protein-bound SRB is solubilized with a basic solution. The amount of dye extracted is directly proportional to the total cellular mass.[9][10] This provides a stable and sensitive measure of cell number.
Experimental Workflow: SRB Assay
Caption: Workflow of the SRB cytotoxicity assay.
Detailed Experimental Protocol: SRB Assay
-
Cell Plating and Treatment: Follow steps 1-3 as described for the MTT assay.
-
Cell Fixation: After compound incubation, gently add 100 µL of cold 10% (w/v) TCA to each well without removing the supernatant. Incubate the plate for at least 1 hour at 4°C.[9]
-
Washing: Discard the supernatant and wash the wells four to five times with slow-running tap water or distilled water to remove TCA and serum proteins.[9]
-
Drying: After the final wash, remove excess water and allow the plates to air-dry completely. Plates can be stored at this stage if necessary.[9]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.[9][11]
-
Removing Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[11]
-
Solubilization: Air-dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Place the plate on a shaker for 5-10 minutes to ensure complete dissolution. Measure the absorbance at approximately 540 nm.
Comparative Analysis: Choosing the Right Primary Screen
| Feature | MTT Assay | SRB Assay |
| Principle | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases. | Stoichiometric binding of dye to total cellular protein.[9] |
| Endpoint | Measures metabolic activity of living cells. | Measures total biomass (protein content). |
| Advantages | Widely used, extensive literature, simple procedure.[12] | Stable endpoint (fixed cells), less interference from colored/reducing compounds, higher sensitivity, better linearity.[9] |
| Disadvantages | Can be affected by compounds that alter cellular metabolism without being cytotoxic. Formazan is unstable. | Requires a fixation step. Washing steps can be cumbersome and may lead to cell detachment if not done carefully. |
| Best For | A quick, standard assessment of cell viability. | Screening large compound libraries, especially when compound interference is a concern. |
Section 2: Unraveling the "How": Key Mechanistic Assays
Once a pyrazole derivative demonstrates significant cytotoxicity, the investigation must pivot to understanding its mechanism of action. A primary mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.
Apoptosis Detection: Is the Compound Inducing Cellular Suicide?
Apoptosis is a highly regulated process characterized by distinct morphological and biochemical hallmarks. Assays targeting these hallmarks provide definitive evidence of apoptotic induction.
Annexin V/Propidium Iodide (PI) Staining: This is the gold standard for detecting early and late apoptosis.[13]
-
Principle of Causality: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can label these early apoptotic cells.[13][14] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised. By using these two stains together with flow cytometry, one can distinguish between:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Caspase Activity Assays:
-
Principle of Causality: Apoptosis is executed by a family of cysteine proteases called caspases.[13] Specifically, the activation of "executioner" caspases, such as Caspase-3 and Caspase-7, is a critical step.[16] These assays utilize a synthetic substrate (e.g., a tetrapeptide) linked to a fluorescent or luminescent reporter. When active Caspase-3/7 in the cell lysate cleaves the substrate, the reporter is released, generating a quantifiable signal that is directly proportional to caspase activity.[16] Detecting this activity provides strong biochemical evidence that the apoptotic pathway has been engaged.
Visualizing the Apoptotic Cascade and Assay Targets
Caption: Key events in apoptosis and their corresponding detection assays.
Cell Cycle Analysis: Halting the Proliferation Engine
Many anticancer agents, particularly those targeting CDKs, function by disrupting the cell division cycle.[17][18] Cell cycle analysis by flow cytometry reveals whether a pyrazole derivative causes cells to accumulate in a specific phase (G1, S, or G2/M), which is indicative of cell cycle arrest.
-
Principle of Causality: This technique uses a fluorescent dye (commonly Propidium Iodide) that intercalates into the DNA of permeabilized cells. The amount of fluorescence emitted by a cell is directly proportional to its DNA content. A flow cytometer can then measure the fluorescence of thousands of individual cells, generating a histogram that shows the distribution of the cell population across the different phases:
-
G1 phase: Normal (2N) DNA content.
-
S phase: Intermediate DNA content as it is being replicated.
-
G2/M phase: Doubled (4N) DNA content. An accumulation of cells in any one phase suggests the compound interferes with progression through that stage of the cycle.
-
Section 3: Target-Oriented Evaluation & Data Synthesis
The true power of pyrazole derivatives lies in their ability to be tailored to inhibit specific molecular targets that are dysregulated in cancer.[2]
Common Molecular Targets of Pyrazole Derivatives
Research has shown that pyrazole derivatives frequently target key proteins in oncogenic signaling pathways.[1] These include:
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle. Inhibition leads to cell cycle arrest.[17][19]
-
MAPK/ERK Pathway: A central signaling cascade that controls cell proliferation, differentiation, and survival.[2][20][21]
-
PI3K/AKT Pathway: A crucial pathway for cell survival and growth.[2]
Connecting Assays to Targets: The results from mechanistic assays directly inform which pathways might be affected. For instance, a compound causing G1 phase arrest is a strong candidate for being a CDK2 inhibitor.[17] This hypothesis can then be confirmed with more specific techniques like Western blotting to measure the phosphorylation status of target proteins or direct enzymatic assays.
Visualizing a Targeted Signaling Pathway
Caption: Inhibition of the MAPK/ERK pathway by a pyrazole derivative.
Data Synthesis: The IC₅₀ Value and Comparative Analysis
Data from cytotoxicity assays (MTT, SRB) are used to calculate the IC₅₀ (half-maximal inhibitory concentration) . This value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. It is the single most important metric for comparing the potency of different compounds.
The following table summarizes experimental data from published studies, showcasing the activity of various pyrazole derivatives across different cancer cell lines.
Table 1: In Vitro Anticancer Activity of Selected Pyrazole Derivatives
| Compound Class/Reference | Cancer Cell Line | Assay | IC₅₀ (µM) |
| Pyrazolo[4,3-f]quinoline derivative[2] | HCT116 (Colon) | - | 1.7 |
| Pyrazolo[4,3-f]quinoline derivative[2] | HeLa (Cervical) | - | 3.6 |
| Pyrazole-based hybrid heteroaromatic[2] | A549 (Lung) | - | 42.79 |
| 4-Cl derivative[2] | MCF7 (Breast) | - | 2.29 |
| 3,4-dimethoxy derivative[2] | MCF7 (Breast) | - | 3.51 |
| Pyrazole benzamide derivative[22] | HCT-116 (Colon) | MTT | 7.74 - 82.49 (range) |
| Pyrazole benzamide derivative[22] | MCF-7 (Breast) | MTT | 4.98 - 92.62 (range) |
| Pyrazole-Indole Hybrid (7a)[23] | HepG2 (Liver) | MTT | 6.1 |
| Pyrazole-Indole Hybrid (7b)[23] | HepG2 (Liver) | MTT | 7.9 |
| Pyrazolamide derivative (T1)[21] | HuH7 (Liver) | CCK-8 | 47.7 (µg/mL) |
Conclusion
The in vitro evaluation of pyrazole derivatives is a multi-faceted process that requires a logical and systematic progression of assays. It begins with broad screening using robust methods like the MTT or SRB assays to establish cytotoxic activity and determine potency (IC₅₀). This is followed by more sophisticated mechanistic assays, such as Annexin V/PI staining and cell cycle analysis, to understand how the compounds work. Finally, these findings can be used to form hypotheses about specific molecular targets within key oncogenic pathways like the CDK and MAPK cascades. By integrating these different layers of experimental data, researchers can build a comprehensive profile of a novel pyrazole derivative, paving the way for its further development as a next-generation anticancer therapeutic.
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A Comparative Guide to Selectivity Profiling of Novel Pyrazole-Based Kinase Inhibitors
Introduction: The Imperative of Kinase Inhibitor Selectivity
Protein kinases are pivotal regulators of a vast array of cellular processes, from cell division and differentiation to metabolism and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensively pursued classes of drug targets.[1][2] The development of small-molecule kinase inhibitors has revolutionized cancer therapy.[3] However, a significant challenge in the field is achieving inhibitor selectivity.[4][5] The human kinome comprises over 500 members, many of which share a high degree of structural similarity in their ATP-binding pockets, the primary target for most inhibitors.[3][6] This conservation can lead to promiscuous binding, where an inhibitor interacts with multiple kinases beyond its intended target.[3] Such off-target effects can result in unforeseen toxicities and diminish the therapeutic window of a drug candidate.[3][7] Therefore, rigorous selectivity profiling against comprehensive kinase panels is a cornerstone of modern drug discovery, enabling the identification of compounds with the desired potency and specificity.[2][8]
The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry for the development of kinase inhibitors.[9][10][11] Its synthetic accessibility, favorable drug-like properties, and versatile nature have led to its incorporation into numerous FDA-approved kinase inhibitors.[10][12] Pyrazole-based compounds have demonstrated potent inhibitory activity against a wide range of kinases implicated in cancer and other diseases.[9][11][13] However, even with a well-established pharmacophore, subtle structural modifications can dramatically alter the selectivity profile.[14] This guide provides a comprehensive comparison of methodologies for the selectivity profiling of novel pyrazole-based kinase inhibitors, offering insights into experimental design, data interpretation, and the rationale behind these critical assessments.
The Pyrazole Scaffold: A Versatile Tool for Kinase Inhibition
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This structural motif is highly valued in drug design for its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[12] The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, mimicking the interactions of the adenine portion of ATP.[12] Furthermore, the pyrazole core allows for diverse substitutions at multiple positions, enabling chemists to fine-tune the inhibitor's potency and selectivity.[14] Small modifications to the pyrazole ring or its substituents can have significant effects on the inhibitor's interactions with the target kinase and its broader kinome profile.[14]
For instance, the addition of bulky alkyl groups to the pyrazole ring can sometimes lead to less selective inhibitors, while the introduction of specific functional groups like esters can dramatically improve selectivity for a particular target, such as CDK16.[14] This inherent tunability underscores the necessity of comprehensive selectivity screening for every novel pyrazole-based compound.
Kinase Panel Screening: A Comparative Overview of Platforms
The gold standard for assessing inhibitor selectivity is to screen the compound against a large and diverse panel of kinases.[2] Several commercial platforms offer this service, each with its own set of technologies and advantages. The choice of platform often depends on the stage of drug discovery, the desired depth of information, and budgetary considerations.
| Platform Feature | Radiometric Assays (e.g., ³³P-ATP) | Luminescence-Based Assays (e.g., ADP-Glo™) | Competition Binding Assays (e.g., KINOMEscan™) |
| Principle | Measures the transfer of a radiolabeled phosphate from ATP to a substrate.[15] | Measures the amount of ADP produced in a kinase reaction via a coupled luciferase reaction.[8] | Quantifies the ability of a test compound to displace a ligand from the kinase active site.[16] |
| Primary Output | % Inhibition, IC50 | % Inhibition, IC50[8] | % Inhibition, Dissociation Constant (Kd) |
| Advantages | Direct measurement of catalytic activity, high sensitivity.[15] | Non-radioactive, amenable to high-throughput screening, simple protocol.[8] | Broad kinase coverage, provides direct binding affinity data.[16] |
| Considerations | Requires handling of radioactive materials, potential for interference. | Indirect measurement of kinase activity, susceptible to ATP concentration effects. | Does not directly measure inhibition of catalytic activity. |
| Typical ATP Conc. | Apparent Km or fixed concentration (e.g., 10 µM).[15] | Apparent Km or physiological concentration (e.g., 1 mM).[17] | Not applicable. |
Expert Insight: The choice of ATP concentration during screening is a critical experimental parameter.[17] Screening at the apparent Km of ATP for each kinase can provide a more accurate assessment of inhibitor potency.[17] Conversely, screening at a high, physiological concentration of ATP (e.g., 1 mM) can offer a more realistic prediction of how the inhibitor might perform in a cellular environment where it must compete with high levels of endogenous ATP.[17]
Experimental Workflow for Kinase Selectivity Profiling
A robust and self-validating experimental workflow is essential for generating reliable selectivity data. The following diagram and protocol outline a typical process.
Caption: A typical workflow for kinase inhibitor selectivity profiling.
Detailed Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol is a representative example and should be optimized for specific kinases and inhibitors.
-
Reagent Preparation:
-
Prepare a stock solution of the novel pyrazole-based inhibitor in 100% DMSO.
-
Serially dilute the inhibitor stock to create a range of concentrations for dose-response experiments. The final DMSO concentration in the assay should be kept constant and low (typically ≤ 1%).
-
Prepare the kinase reaction buffer, kinase, substrate, and ATP solutions according to the manufacturer's instructions.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the test inhibitor at various concentrations. Include a "no inhibitor" (DMSO vehicle) control for 100% activity and a "no enzyme" control for background.[15]
-
Add the specific kinase and substrate pair.
-
Initiate the reaction by adding ATP. The final concentration of ATP should be carefully chosen (e.g., apparent Km or 1 mM).[17]
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time.
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™). This typically involves two steps:
-
Addition of the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Addition of the Kinase Detection Reagent to convert ADP to ATP, which is then used by a luciferase to generate a luminescent signal.
-
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP generated and thus, the kinase activity.[8]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
For dose-response experiments, plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Interpreting the Data: Quantifying Selectivity
Raw inhibition data needs to be translated into meaningful metrics of selectivity. Several methods are commonly used:
-
Selectivity Score (S-Score): This is a simple and widely used metric. For example, S(1µM) is calculated by dividing the number of kinases inhibited by more than a certain threshold (e.g., 50%) at a 1 µM inhibitor concentration by the total number of kinases tested.[4] A lower S-score indicates higher selectivity.[4]
-
Gini Coefficient: Borrowed from economics, the Gini coefficient measures the inequality of inhibition across the kinome.[18] A value closer to 1 indicates that the inhibition is concentrated on a few kinases (high selectivity), while a value closer to 0 signifies broad inhibition.[18]
Hypothetical Data for Novel Pyrazole-Based Inhibitors:
Let's consider two hypothetical pyrazole-based inhibitors, PZ-101 and PZ-102 , designed to target Aurora Kinase A.
| Kinase | PZ-101 IC50 (nM) | PZ-102 IC50 (nM) | Reference Compound (Alisertib) IC50 (nM) |
| Aurora A (Target) | 15 | 25 | 1.2 |
| Aurora B | 250 | >10,000 | 12 |
| CDK2 | 1,200 | >10,000 | 5,300 |
| VEGFR2 | 3,500 | 8,500 | 310 |
| SRC | >10,000 | >10,000 | >10,000 |
| ABL1 | 8,000 | >10,000 | 2,500 |
Analysis:
-
PZ-101 shows good potency against the primary target, Aurora A. However, it also exhibits significant off-target activity against Aurora B and, to a lesser extent, CDK2 and VEGFR2.
-
PZ-102 is slightly less potent against Aurora A but demonstrates a much cleaner selectivity profile, with minimal inhibition of the other kinases tested. This high selectivity makes PZ-102 a more promising lead candidate for further development, as it is less likely to cause off-target related side effects.
-
Compared to the reference compound, Alisertib (a known Aurora kinase inhibitor), PZ-102 offers a significant improvement in selectivity against Aurora B.
The Broader Context: Polypharmacology and Off-Target Effects
While high selectivity is often the primary goal, it's important to recognize that some clinically successful kinase inhibitors exhibit "polypharmacology," meaning they intentionally or unintentionally inhibit multiple targets.[4] For example, Imatinib, initially developed as a Bcr-Abl inhibitor, also inhibits c-Kit, which proved beneficial for treating gastrointestinal stromal tumors.[4]
However, unintended off-target effects can also arise from mechanisms beyond direct kinase inhibition, such as retroactivity, where the inhibition of a downstream kinase can propagate a signal upstream in a pathway.[7] This highlights the importance of not only in vitro kinase profiling but also cellular assays to understand the full biological consequences of an inhibitor.
Visualizing Kinase Signaling and Inhibition
Understanding the signaling context of the target kinase is crucial for interpreting selectivity data. The following diagram illustrates a simplified signaling pathway involving Aurora Kinase A.
Caption: Simplified Aurora Kinase A signaling pathway and the point of inhibition.
Conclusion: A Strategic Approach to Selectivity Profiling
The selectivity profiling of novel pyrazole-based kinase inhibitors is a multi-faceted process that requires careful experimental design, robust data analysis, and a deep understanding of kinase biology. By leveraging a combination of broad kinase panel screening, dose-response studies, and appropriate selectivity metrics, researchers can effectively compare and prioritize lead candidates. While the ultimate goal is often to develop highly selective inhibitors to minimize off-target effects, an awareness of potentially beneficial polypharmacology is also valuable. A thorough and well-documented selectivity profile is not just a data point; it is a critical piece of the puzzle in the journey to develop safe and effective kinase-targeted therapies.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde
This document provides essential procedural guidance for the safe and compliant disposal of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde. As a valued professional in research and development, your safety, the integrity of your work, and environmental stewardship are paramount. This guide is structured to provide a clear, logical, and scientifically grounded protocol, moving beyond a simple checklist to explain the critical reasoning behind each step. The procedures outlined herein are based on a synthesis of data from structurally related compounds and established regulatory frameworks for laboratory chemical waste.
Synthesized Hazard Profile: A Proactive Assessment
Based on SDS information for these related structures, the compound should be handled as if it possesses the following hazards:
-
Acute Toxicity : Harmful if swallowed or if it comes into contact with skin.[1][2]
-
Irritation : Causes skin and eye irritation, and may cause respiratory irritation.[1][2][3][4]
-
Sensitization : May cause an allergic skin reaction or asthma-like symptoms if inhaled.[1]
-
Organ Effects : Potential for target organ effects (e.g., central nervous system, liver, kidney) based on data for benzaldehyde.[1]
-
Environmental Hazard : Assumed to be toxic to aquatic life.[1]
| Anticipated Hazard Class | Potential Effect | Primary Exposure Routes | Rationale / Source Compounds |
| Acute Toxicity (Oral, Dermal) | Harmful if ingested or absorbed through the skin. | Ingestion, Skin Contact | Benzaldehyde, 3-(1H-Pyrazol-1-yl)benzaldehyde[1][2] |
| Skin/Eye Irritation | Causes irritation, redness, or pain upon contact. | Skin Contact, Eye Contact | Benzaldehyde, 3-(trifluoromethyl)-benzaldehyde[1][3][4] |
| Respiratory Irritation/Sensitization | May cause irritation to the respiratory tract or allergic reactions. | Inhalation | Benzaldehyde, 3-(trifluoromethyl)-benzaldehyde[1][3] |
| Aquatic Toxicity | Harmful to aquatic organisms. | Environmental Release | Benzaldehyde[1] |
The Regulatory Imperative: Compliance in Chemical Disposal
The disposal of laboratory chemicals is not merely an operational task; it is a regulated activity governed by agencies such as the U.S. Environmental Protection Agency (EPA) and corresponding state and local authorities.[5] Key regulations, such as the Resource Conservation and Recovery Act (RCRA) and specific standards for academic laboratories (40 CFR Part 262, Subpart K), prohibit the disposal of hazardous chemicals via standard drains or regular trash.[6][7] Adherence to these regulations is mandatory to prevent environmental contamination and ensure workplace safety.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to managing 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde waste from the point of generation to its final, compliant disposal.
Step 1: Waste Characterization
All materials contaminated with 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde must be treated as hazardous waste. This includes:
-
Unused or expired pure compound.
-
Contaminated personal protective equipment (PPE), such as gloves.
-
Glassware, pipette tips, and weighing papers with residual contamination.
-
Solvent rinses used to clean contaminated apparatus.
-
Spill cleanup materials.
Step 2: Required Personal Protective Equipment (PPE)
Given the synthesized hazard profile, the following PPE is mandatory when handling the compound or its waste:
-
Gloves : Nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[1]
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.
-
Lab Coat : A standard lab coat to protect clothing and skin.
-
Ventilation : Handle the waste within a certified chemical fume hood to minimize inhalation risk.[8]
Step 3: Waste Collection and Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid Waste : Collect contaminated solids (gloves, paper towels, silica gel) in a designated, compatible waste container.
-
Liquid Waste : Collect liquid waste (e.g., solutions or solvent rinses) in a separate, compatible liquid waste container.
-
Segregation : Keep this waste stream separate from incompatible materials, particularly strong oxidizing agents, strong bases, and strong reducing agents.[2]
Step 4: Containerization and Labeling
Hazardous waste containers must meet specific standards to ensure safety and compliance.[5][9]
-
Container Choice : Use a container made of a material compatible with the chemical (e.g., borosilicate glass or polyethylene). The container must be in good condition with a secure, leak-proof screw cap.[9]
-
Labeling : The container must be labeled clearly at the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde ". Do not use abbreviations or formulas.
-
A list of all components in a mixture, including solvents.
-
The associated hazards: "Toxic, Irritant, Environmental Hazard ".
-
The date the container was first used and the date it becomes full.[9]
-
Step 5: Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate a specific location for storing hazardous waste before pickup.[9]
-
Location : The SAA must be at or near the point of waste generation and under the control of the laboratory personnel. A designated area within a chemical fume hood is a common and acceptable practice.
-
Container Management : Waste containers in the SAA must be kept closed at all times except when adding waste.[7] Do not overfill containers; leave at least 10% headspace for expansion.[9]
Step 6: Coordinate for Professional Disposal
The final and most critical step is to ensure the waste is handled by certified professionals.
-
Contact EHS : Contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a waste pickup.
-
Licensed Disposal Service : All hazardous waste must ultimately be transferred to a licensed professional waste disposal service that will manage its final treatment, which is often high-temperature incineration in a facility equipped with afterburners and scrubbers.[10][11]
Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde waste.
Sources
- 1. durhamtech.edu [durhamtech.edu]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. danielshealth.com [danielshealth.com]
- 6. epa.gov [epa.gov]
- 7. vumc.org [vumc.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. afgsci.com [afgsci.com]
- 11. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
